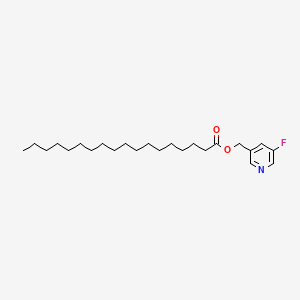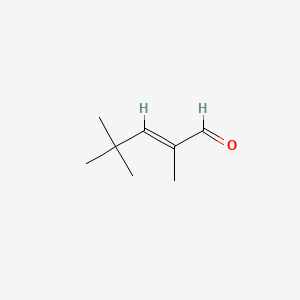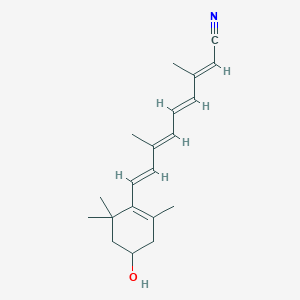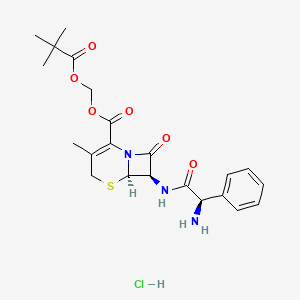
Pivcefalexin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivcefalexin hydrochloride is a chemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalexin, which is widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pivcefalexin hydrochloride typically involves the acylation of cephalexin with pivaloyloxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process begins with the preparation of cephalexin, followed by its acylation with pivaloyloxymethyl chloride. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pivcefalexin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of cephalexin and pivalic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring, resulting in the formation of sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivaloyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cephalexin and pivalic acid.
Oxidation: Sulfoxides or sulfones of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pivcefalexin hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporin antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Pivcefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cephalexin: The parent compound of pivcefalexin hydrochloride, used to treat similar bacterial infections.
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefaclor: A second-generation cephalosporin with broader activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its pivaloyloxymethyl ester group, which enhances its stability and bioavailability compared to cephalexin. This modification allows for better absorption and prolonged activity in the body, making it a valuable option for treating bacterial infections.
Propriétés
Numéro CAS |
27726-31-4 |
|---|---|
Formule moléculaire |
C22H28ClN3O6S |
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27N3O6S.ClH/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);1H/t14-,15-,19-;/m1./s1 |
Clé InChI |
SGRIOOASEBLTKK-ATBNALFTSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
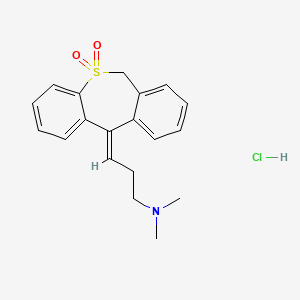
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
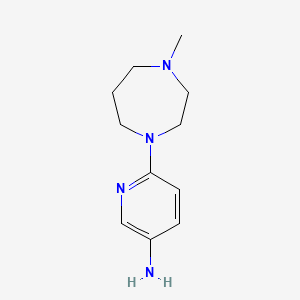

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
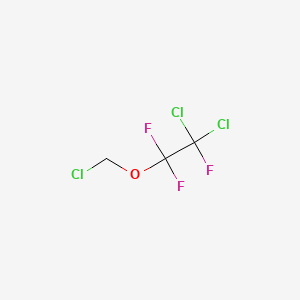
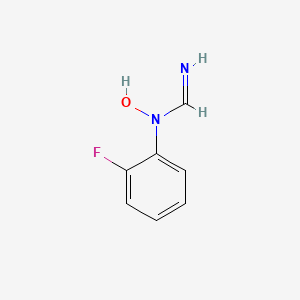
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
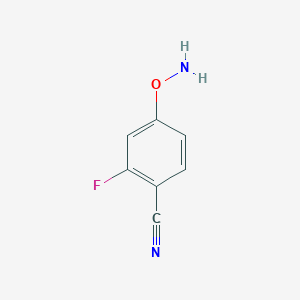
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
